5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde
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Overview
Description
5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C13H23N2O2PS and a molecular weight of 302.37 g/mol. This compound is known for its unique structure, which includes a furan ring substituted with a bis(diethylamino)phosphinothioyl group and an aldehyde group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with bis(diethylamino)phosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bis(diethylamino)phosphinothioyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-[Bis(diethylamino)phosphinothioyl]furan-2-carboxylic acid.
Reduction: 5-[Bis(diethylamino)phosphinothioyl]furan-2-methanol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bis(diethylamino)phosphinothioyl group can modulate the compound’s reactivity and binding affinity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-[Bis(dimethylamino)phosphinothioyl]furan-2-carbaldehyde: Similar structure but with dimethylamino groups instead of diethylamino groups.
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde is unique due to its specific combination of functional groups and the presence of a furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-[bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N2O2PS/c1-5-14(6-2)18(19,15(7-3)8-4)13-10-9-12(11-16)17-13/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKKIYWEFJJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=S)(C1=CC=C(O1)C=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2O2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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